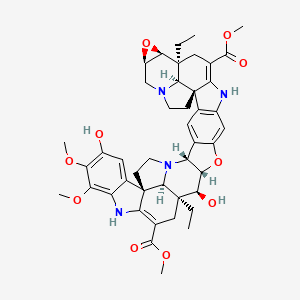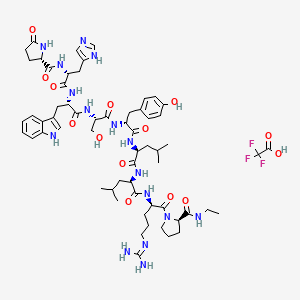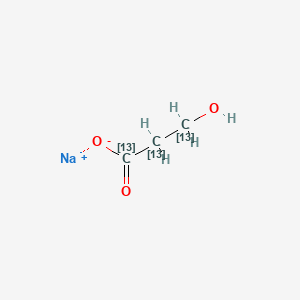
sodium;3-hydroxy(1,2,3-13C3)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3-hydroxy(1,2,3-13C3)propanoate is a stable isotope-labeled compound, specifically a 13C-isotope of sodium L-lactate. This compound is produced by cells during anaerobic glycolysis or proliferation and is often used in various scientific research fields . The concentration of this compound increases in muscle and blood after rigorous activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium;3-hydroxy(1,2,3-13C3)propanoate involves the reaction of propylene alcohol with sodium bisulfite in a microchannel reactor under the initiation of an initiator . This method ensures a full reaction and reduces the dosage of acid required .
Industrial Production Methods: Industrial production of this compound typically involves the use of sodium pyrosulfite and propenol as raw materials, with sodium hydroxide as a catalyst . This method allows for continuous production and is efficient for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: Sodium;3-hydroxy(1,2,3-13C3)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from these reactions include different derivatives of the original compound, such as esters and amides, depending on the specific reagents and conditions used.
Scientific Research Applications
Sodium;3-hydroxy(1,2,3-13C3)propanoate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tracer in metabolic studies due to its stable isotope labeling . In biology, it helps in understanding cellular metabolism and energy production. In medicine, it is used in studies related to muscle and blood activity during rigorous physical activity . In industry, it is used in the production of various chemicals and as a preservative .
Mechanism of Action
The mechanism of action of sodium;3-hydroxy(1,2,3-13C3)propanoate involves its role in anaerobic glycolysis. It acts as an intermediate in the conversion of glucose to lactate, which is then used by cells for energy production . The molecular targets include enzymes involved in glycolysis, such as lactate dehydrogenase .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include sodium propionate-13C3, sodium acetate-13C2, and sodium butyrate-13C4 . These compounds are also stable isotope-labeled and are used in various scientific research fields.
Uniqueness: What sets sodium;3-hydroxy(1,2,3-13C3)propanoate apart is its specific role in anaerobic glycolysis and its increased concentration in muscle and blood after rigorous activity . This makes it particularly useful in studies related to physical activity and energy metabolism.
Properties
Molecular Formula |
C3H5NaO3 |
|---|---|
Molecular Weight |
115.038 g/mol |
IUPAC Name |
sodium;3-hydroxy(1,2,3-13C3)propanoate |
InChI |
InChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1; |
InChI Key |
AVXDKPABPXSLIZ-HCULJTSZSA-M |
Isomeric SMILES |
[13CH2]([13CH2]O)[13C](=O)[O-].[Na+] |
Canonical SMILES |
C(CO)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


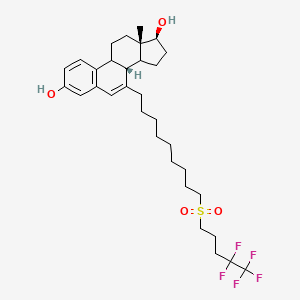
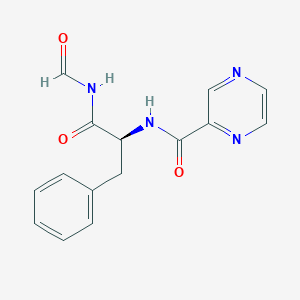
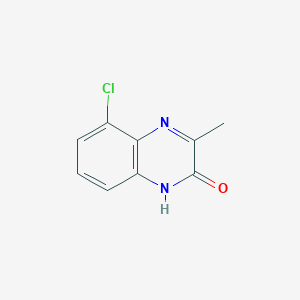
![(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide](/img/structure/B13845951.png)
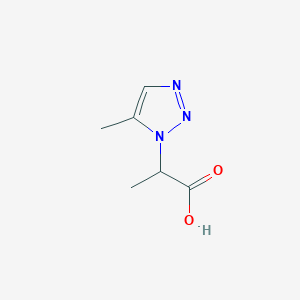
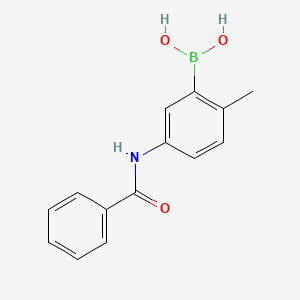
![5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine](/img/structure/B13845979.png)
![(1S,2R,18R,19R,22S,25R,40S)-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B13845985.png)
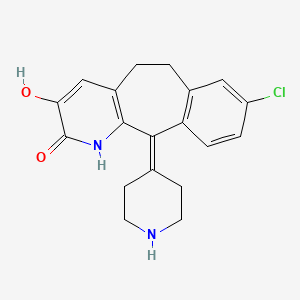
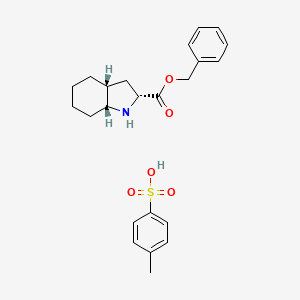
![{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester](/img/structure/B13845997.png)
![(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B13846006.png)
